molecular formula C10H14BrN3 B1473817 5-bromo-3-N-cyclopentylpyridine-2,3-diamine CAS No. 1393845-73-2

5-bromo-3-N-cyclopentylpyridine-2,3-diamine

Cat. No. B1473817
CAS RN: 1393845-73-2
M. Wt: 256.14 g/mol
InChI Key: RYIQTTKYLSTGCB-UHFFFAOYSA-N
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Description

5-bromo-3-N-cyclopentylpyridine-2,3-diamine is a chemical compound with the CAS Number: 1393845-73-2 . It has a molecular weight of 256.15 and its IUPAC name is 5-bromo-N~3~-cyclopentyl-2,3-pyridinediamine . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 5-bromo-3-N-cyclopentylpyridine-2,3-diamine is 1S/C10H14BrN3/c11-7-5-9 (10 (12)13-6-7)14-8-3-1-2-4-8/h5-6,8,14H,1-4H2, (H2,12,13) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The melting point of 5-bromo-3-N-cyclopentylpyridine-2,3-diamine is between 56 - 58 degrees Celsius . The compound is solid in physical form .

Scientific Research Applications

Antiviral Activity

One significant application is in the development of antiviral agents. For instance, derivatives of diamino pyrimidines, which can be synthesized using related brominated compounds, have shown marked inhibitory activity against retrovirus replication in cell culture. This includes potent activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, highlighting their potential in antiretroviral therapy (Hocková et al., 2003).

Metal-Complexing Molecular Rods

Another application is in the synthesis of metal-complexing molecular rods. Efficient syntheses of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines have been developed, which are useful for preparing metal-complexing molecular rods. These compounds serve as key intermediates for creating complex structures with specific electronic or optical properties, useful in materials science and nanotechnology (Schwab et al., 2002).

Amplifiers of Phleomycin

Compounds derived from bromo-substituted pyrimidines, including 5-bromo-N,N-dimethylpyrimidin-2-amine, have been investigated as amplifiers of phleomycin, an antibiotic used in cancer therapy. Although the products showed little activity in this area, the research contributes to understanding how such compounds might be modified to enhance their efficacy in amplifying the effects of therapeutic agents (Kowalewski et al., 1981).

Halogen Atom Migration Studies

The behavior of halogen atoms in various chemical transformations has been explored, including studies on the migration of bromine atoms in halogenated derivatives of dihydroxypyridine. These studies are crucial for understanding reaction mechanisms and designing new synthetic pathways for halogenated organic compounds (Hertog & Schogt, 2010).

Synthesis of Bromo-Substituted Cyclopentenones

Research has also focused on the bromination of diarylcyclopentenones, yielding compounds with potential applications in organic synthesis and pharmaceutical chemistry. The ability to selectively introduce bromine atoms into complex molecules is valuable for constructing molecules with specific functional properties (Shirinian et al., 2012).

Safety and Hazards

The safety information for 5-bromo-3-N-cyclopentylpyridine-2,3-diamine includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . These codes correspond to specific safety precautions that should be taken when handling this compound.

properties

IUPAC Name

5-bromo-3-N-cyclopentylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-7-5-9(10(12)13-6-7)14-8-3-1-2-4-8/h5-6,8,14H,1-4H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIQTTKYLSTGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(N=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268833
Record name 5-Bromo-N3-cyclopentyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-N-cyclopentylpyridine-2,3-diamine

CAS RN

1393845-73-2
Record name 5-Bromo-N3-cyclopentyl-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393845-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N3-cyclopentyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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